2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thienyl group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminobenzamide under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, resulting in different analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used as a precursor for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth. Additionally, its interaction with DNA and RNA can lead to the disruption of cellular processes, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to similar compounds, 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a methoxyphenyl group and a thienyl group attached to the quinazolinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H19N3O2S/c1-12-19-16(10-13(11-17(19)24)18-4-3-9-26-18)23-20(21-12)22-14-5-7-15(25-2)8-6-14/h3-9,13H,10-11H2,1-2H3,(H,21,22,23) |
InChI Key |
JDUWSKDIKIDBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC=CS4 |
Origin of Product |
United States |
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